4-(Thiophen-2-yl)benzoic acid
Description
Significance of the Thiophene-Benzoic Acid Scaffold in Organic Synthesis
This scaffold has been extensively utilized in the development of novel therapeutic agents. Researchers have synthesized and investigated a variety of thiophene-benzoic acid derivatives for their potential antimicrobial, anti-inflammatory, and anticancer properties. preprints.orgresearchgate.netpreprints.org The inherent reactivity of both the thiophene (B33073) and benzoic acid components allows for a wide range of chemical transformations, enabling the creation of large libraries of compounds for biological screening.
Overview of Research Trajectories for Aryl-Substituted Benzoic Acids
The study of aryl-substituted benzoic acids represents a significant and dynamic area of chemical research. A primary focus has been the development of efficient synthetic methodologies to construct these molecules, with a particular emphasis on cross-coupling reactions. These reactions allow for the precise and controlled formation of carbon-carbon bonds between an aryl group and the benzoic acid core, providing access to a vast chemical space.
A key research trajectory involves the exploration of how different aryl substituents influence the electronic and steric properties of the benzoic acid. This, in turn, affects the molecule's reactivity and its potential applications. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the acidity of the carboxylic acid and influence the molecule's binding affinity to biological targets.
Furthermore, there is a growing interest in the application of aryl-substituted benzoic acids in materials science. Their rigid structures and potential for functionalization make them attractive candidates for the development of new polymers, liquid crystals, and other advanced materials with tailored optical and electronic properties.
Detailed Research Findings
Photophysical Properties of Substituted 4-(Thiophen-2-yl)benzoic Acid Derivatives
The introduction of various substituents onto the this compound scaffold can significantly impact its photophysical properties, such as absorption and emission of light. These properties are of great interest for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.
| Compound/Derivative | Key Findings | Reference |
| Methyl 2-hydroxy-4-(thiophen-2-yl)benzoate | The intensity of blue emission is significantly reduced compared to its pyridine-containing analog. | researchgate.net |
| 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoic acid | Exhibits strong luminescence in the 380–500 nm region upon UV excitation. | researchgate.net |
| Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate | The introduction of a cyano group at the 5-position of the thiophene ring leads to unique luminescence properties. | researchgate.net |
Anticancer Activity of this compound Derivatives
A significant area of research has focused on the synthesis and evaluation of this compound derivatives as potential anticancer agents. The structural modifications aim to enhance the compound's ability to inhibit the growth of cancer cells.
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | Caco-2 | 239.88 µM/mL | researchgate.netpreprints.org |
| 4-{2-[2,4-Dioxo-5-(thiophen-2-ylmethylene)thiazolidin-3-yl]acetamido}benzoic acid | HepG2 | 0.083 µM | rsc.org |
| 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H- preprints.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazolo-[2,3-c] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.tr-iazin-7-yl)propanoic acid | Hep-G2 | Potent cytotoxic effects | nih.gov |
| 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one | Hep-G2 | Potent cytotoxic effects | nih.gov |
Antimicrobial Activity of this compound Derivatives
The thiophene-benzoic acid scaffold has also been explored for the development of new antimicrobial agents. The introduction of specific functional groups can enhance the compound's ability to inhibit the growth of various microorganisms.
| Compound/Derivative | Microorganism | Activity | Reference |
| New thiophene derivative containing o-aminobenzoic acid ligand and its metal complexes | Various bacteria and fungi | Evaluated for anti-bacterial and anti-fungal potential. | ajol.info |
| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Listeria monocytogenes, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Salmonella enteritidis, Candida spp. | Exhibited specific antimicrobial activities with MIC values ranging from 32 to 1024 µg/mL. | mdpi.comnih.gov |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Enterobacterial strains, P. aeruginosa, S. aureus, Candida spp. | Broad spectrum of antimicrobial activity. | nih.gov |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Enterobacterial strains, P. aeruginosa, S. aureus, Candida spp. | Broad spectrum of antimicrobial activity. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUBQJEQNRCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952491 | |
| Record name | 4-(Thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-11-9, 29886-62-2 | |
| Record name | 4-(Thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 4-(Thiophen-2-yl)benzoic Acid
The direct synthesis of this compound, a biaryl compound, is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, valued for its mild conditions and tolerance of a wide range of functional groups. This reaction typically involves the palladium-catalyzed coupling of a thiophene-based organoborane with a halogenated benzoic acid derivative, or vice versa.
A representative Suzuki-Miyaura synthesis involves reacting 4-bromobenzoic acid with thiophen-2-boronic acid. The reaction is catalyzed by a palladium complex, often Pd/C, in the presence of a base such as potassium carbonate. A mixed solvent system, for instance, ethanol (B145695) and water, can be employed, with the reaction proceeding efficiently at room temperature. researchgate.net
An alternative and classic approach is the Grignard reaction. This method would involve the formation of a Grignard reagent from a brominated precursor, such as 2-(4-bromophenyl)thiophene. The organomagnesium compound is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired carboxylic acid. nih.gov This method highlights fundamental concepts of organometallic chemistry, including the handling of air- and moisture-sensitive reagents.
| Method | Reactants | Catalyst/Reagents | General Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromobenzoic acid, Thiophen-2-boronic acid | Pd/C, K₂CO₃ | Ethanol/Water, Room Temperature |
| Grignard Reaction | 2-(4-Bromophenyl)thiophene, CO₂ (solid) | Mg, Diethyl ether (solvent), then H₃O⁺ | Anhydrous conditions, followed by acidic workup |
Esterification Protocols for Carboxylic Acid Derivatives
The carboxylic acid group of this compound can be readily converted to its corresponding esters, which are valuable intermediates in the synthesis of more complex molecules. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid. tcu.edu The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu
For example, the synthesis of methyl 4-(thiophen-2-yl)benzoate is achieved by refluxing this compound in excess methanol with a catalytic amount of concentrated H₂SO₄. tcu.edu Alternative methods for esterification under milder conditions include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid for nucleophilic attack by the alcohol. organic-chemistry.org
Synthesis of Related Thiophene-Containing Benzoic Acid Derivatives
The foundational structure of this compound serves as a starting point for a variety of derivatives where additional functional groups are introduced, leading to compounds with diverse chemical properties.
Carbamoyl-Substituted Thiophene-Benzoic Acid Analogues
Carbamoyl-substituted analogues, or amides, are significant derivatives. A general route to these compounds involves the amidation of a benzoic acid derivative, which is then coupled with a thiophene (B33073) moiety, or the amidation of the pre-formed this compound itself.
One synthetic strategy begins with methyl 4-(chlorocarbonyl)benzoate, which is amidated by reacting with various amines in the presence of a base like triethylamine. The resulting methyl carbamoylbenzoate is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide. nih.govacs.org This carbamoyl-benzoic acid can then be coupled with an aminothiophene using a peptide coupling agent like 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) to yield the final thiophene-arylamide product. nih.govacs.org
| Intermediate | Reagents | Reaction Step | Typical Conditions |
|---|---|---|---|
| Methyl 4-(carbamoyl)benzoate | Methyl 4-(chlorocarbonyl)benzoate, Amine, Et₃N | Amidation | CH₂Cl₂, Room Temperature |
| 4-Carbamoylbenzoic acid | Methyl 4-(carbamoyl)benzoate, LiOH | Hydrolysis | CH₃OH/H₂O, Room Temperature |
| Thiophene-arylamide | 4-Carbamoylbenzoic acid, Aminothiophene, HATU, Et₃N | Amide Coupling | DMF, Room Temperature |
Thiadiazole Derivatives with Thiophene-Benzoic Acid Linkers
The integration of a thiadiazole ring into the thiophene-benzoic acid structure leads to complex heterocyclic systems. A synthetic approach involves the cyclization of thiohydrazide precursors with acid anhydrides. nih.govmdpi.com
In a specific example, 2-hydrazinyl-N-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-2-thioxoacetamide serves as a key intermediate. This compound is cyclized with phthalic anhydride (B1165640) upon heating in acetic acid to form 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid. nih.govmdpi.com This multi-step synthesis demonstrates the construction of a complex molecule featuring thiophene, pyridine, thiadiazole, and benzoic acid moieties. mdpi.com
Thiourea (B124793) Derivatives Incorporating Naphthoyl and Halogenated Phenyl Moieties
Thiourea derivatives of thiophene carboxylic acids are synthesized by converting the carboxylic acid into a reactive intermediate that can then react with an amine. A common method involves the formation of an acyl isothiocyanate. rsc.org
The synthesis starts with the conversion of a thiophene carboxylic acid to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to form the thiophene carbonyl isothiocyanate intermediate. The final thiourea derivatives are obtained by refluxing this isothiocyanate with various substituted anilines (e.g., halogenated anilines) or other primary amines. rsc.org While not explicitly detailed for naphthoyl groups in the provided context, the methodology is general and can be applied to naphthylamines.
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Thiophene carboxylic acid | SOCl₂ | Thiophene carbonyl chloride |
| 2 | Thiophene carbonyl chloride | KSCN | Thiophene carbonyl isothiocyanate |
| 3 | Thiophene carbonyl isothiocyanate | Substituted aniline/amine | N-Aroyl-N'-aryl/alkyl thiourea |
Urea-Benzoic Acid Functionalized Building Blocks
Urea-functionalized benzoic acid derivatives linked to a thiophene scaffold represent another class of compounds. A pertinent example is the synthesis of a urea-benzoic acid ligand for the functionalization of nanoparticles, which illustrates the creation of such a building block. nih.govrsc.org
The synthesis involves the reaction of an aminosilane (B1250345), such as (3-aminopropyl)triethoxysilane, with an isocyanate-functionalized benzoic acid. For instance, 4-isocyanatobenzoic acid can be reacted with the aminosilane to form a urea (B33335) linkage. The resulting molecule, (OEt)3Si(CH2)3–urea–benzoic acid, is a building block where a benzoic acid is linked via a urea group to a functional handle (the triethoxysilane (B36694) group), which can then be used for further reactions, such as grafting onto silica (B1680970) surfaces. nih.govrsc.org Although this example does not directly incorporate a thiophene, the synthetic logic of forming a urea-benzoic acid entity can be applied to thiophene-containing starting materials.
Catalytic Approaches in the Synthesis of Benzoic Acid Derivatives
The synthesis of benzoic acid derivatives, including this compound, frequently employs catalytic methods to enhance efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in this field.
One of the most widely used methods for the synthesis of this compound and its analogs is the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, 4-bromobenzoic acid can be coupled with thiophene-2-boronic acid to yield this compound. The versatility of the Suzuki coupling allows for the synthesis of a wide array of derivatives with various functional groups on both the benzoic acid and thiophene rings. mdpi.comnih.gov Research has demonstrated the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and N-(5-methyl-1H-pyrazol-3-yl)-4-(thiophen-2-yl)benzamide using this methodology. mdpi.comresearchgate.net
Another powerful catalytic tool is the Kumada coupling , which utilizes a Grignard reagent and a nickel or palladium catalyst. organic-chemistry.orgnih.gov This method offers an alternative pathway for the formation of the crucial carbon-carbon bond between the thiophene and benzene (B151609) rings. The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the desired benzoic acid derivative. organic-chemistry.org
Beyond these well-established methods, research continues to explore novel catalytic systems. For example, the use of supported transition metal catalysts, such as rhodium on carbon (Rh/C), has been investigated for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, demonstrating the ongoing efforts to develop more efficient and sustainable catalytic processes. nih.gov Furthermore, biocatalysis, employing enzymes like nitrilase, presents an environmentally friendly approach for the preparation of certain benzoic acid derivatives from benzonitrile (B105546) precursors. google.com
The following table summarizes key catalytic approaches for the synthesis of benzoic acid derivatives:
| Catalytic Method | Key Reagents | Catalyst | Description |
| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Base | Palladium complex | Forms a C-C bond between two aromatic rings. Widely used for synthesizing biaryl compounds. mdpi.commdpi.com |
| Kumada Coupling | Grignard reagent, Aryl halide | Nickel or Palladium complex | Couples an organomagnesium compound with an organic halide. organic-chemistry.orgnih.gov |
| Catalytic Hydrogenation | Benzoic acid, Hydrogen gas | Supported transition metals (e.g., Rh/C, Pd/C) | Reduces the aromatic ring of benzoic acid to a cyclohexane (B81311) ring. nih.gov |
| Biocatalysis | Benzonitrile derivative | Nitrilase | Enzymatic hydrolysis of a nitrile group to a carboxylic acid. google.com |
Strategies for Building Complex Molecular Architectures via Thiophene Moieties
The thiophene ring in this compound is not merely a structural component; it is a versatile building block for the construction of larger and more complex molecular architectures with diverse functionalities. sjtu.edu.cn The electron-rich nature of the thiophene ring makes it an excellent component in materials with interesting electronic and photophysical properties. researchgate.net
One key strategy involves using this compound as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. cymitquimica.com The carboxylic acid group can coordinate to metal ions, while the thiophene moiety can be further functionalized or participate in π-π stacking interactions, leading to the formation of intricate three-dimensional structures. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing.
Thiophene-containing molecules are also crucial in the design of star-shaped molecules and dendrimers . rsc.org By strategically connecting multiple thiophene units, often through cross-coupling reactions, chemists can create highly branched and symmetrical architectures. rsc.org These complex molecules are of interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Furthermore, the thiophene moiety can be incorporated into conjugated oligomers and polymers . universiteitleiden.nl The ability of the thiophene ring to facilitate π-electron delocalization along the polymer backbone is fundamental to the conductive properties of these materials. The synthesis of such polymers often involves the oxidative coupling of thiophene monomers or the use of cross-coupling reactions to create well-defined oligomeric structures. universiteitleiden.nl
The following table outlines strategies for constructing complex molecules using thiophene moieties:
| Architectural Strategy | Description | Key Interactions/Reactions | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Formation of extended networks through coordination of metal ions with organic linkers containing thiophene. cymitquimica.com | Coordination bonds, π-π stacking. researchgate.net | Gas storage, Catalysis, Sensing. |
| Star-Shaped Molecules & Dendrimers | Synthesis of highly branched, symmetrical molecules with a central core and radiating thiophene-containing arms. rsc.org | Cross-coupling reactions (e.g., Suzuki, Stille, Negishi). rsc.org | Organic electronics, Light-harvesting systems. |
| Conjugated Oligomers & Polymers | Creation of linear or branched chains of repeating thiophene units to form materials with extended π-conjugation. universiteitleiden.nl | Oxidative coupling, Cross-coupling polymerizations. | Organic semiconductors, OLEDs, OPVs. researchgate.net |
| Supramolecular Assemblies | Self-assembly of thiophene-containing molecules into ordered structures through non-covalent interactions. rsc.org | Hydrogen bonding, Halogen bonding, π-π stacking. rsc.org | Molecular recognition, Functional materials. |
Structural Characterization and Spectroscopic Analysis
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. It provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Single-crystal X-ray diffraction has been successfully employed to determine the structure of 4-(Thiophen-2-yl)benzoic acid when it is bound to other molecules, such as enzymes. For instance, the crystal structure of this compound bound to the active site of the enzyme CYP199A4 has been resolved at a high resolution of 1.45 Å (PDB code: 7TRU). researchgate.netnih.gov This analysis provides an unambiguous confirmation of the compound's conformation and its interactions within the enzyme's binding pocket.
The technique is also crucial for characterizing metal complexes derived from thiophene-containing carboxylic acids. Studies on related thiophene (B33073) derivatives, such as those derivatized at the β-carbon, have been characterized by X-ray single-crystal diffraction to understand their solid-state structures. acs.org Similarly, the structures of various metal complexes involving ligands derived from thiophene and benzoic acid have been determined, revealing diverse coordination modes and supramolecular architectures. tandfonline.comresearchgate.netresearchgate.netrsc.org For example, a new Mn12 complex synthesized with 4-(thiophen-3-yl)benzoic acid was analyzed to determine its structural and magnetic properties. researchgate.net
Through X-ray diffraction, the precise crystal and molecular structure of compounds can be elucidated. In the case of this compound bound to CYP199A4, the analysis revealed the exact positioning of the substrate within the enzyme's active site. researchgate.net The higher electron density observed at the sulfur position in the thiophene ring confirmed its location. researchgate.net
For related compounds, such as derivatives of 4-thiophen-3-yl-benzoic acid ethyl ester, single-crystal diffraction has determined their specific crystal structures. acs.org These studies provide detailed data on cell parameters and space groups. For example, a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid crystallizes in the monoclinic space group P21/c. eurjchem.com Such detailed structural data is essential for understanding the fundamental properties of these materials.
| Parameter | This compound-bound CYP199A4 |
| PDB Code | 7TRU |
| Resolution | 1.45 Å |
| Method | X-ray Diffraction |
Table 1: Crystallographic data for this compound in a complex. researchgate.netnih.gov
The packing of molecules in a crystal is governed by various non-covalent interactions. In thiophene-containing benzoic acids, hydrogen bonding and π–π stacking are significant. The carboxylic acid groups typically form strong intermolecular hydrogen bonds (O-H···O) with each other, leading to dimer formation or extended chains. For instance, in related fluorinated thiophenyl benzoic acids, O-H···O distances are observed in the range of 2.65–2.72 Å.
The precise location of the proton within the carboxylic acid's hydrogen bond (O-H···O) is a key aspect that can be investigated by high-resolution X-ray or neutron diffraction. acs.org Analysis of the C-O bond lengths within the carboxyl group can indicate whether the proton is localized on one oxygen atom (forming a distinct C=O double bond and C-O single bond) or delocalized between the two oxygens, which is characteristic of a salt. acs.orgnih.gov In typical carboxylic acid dimers, the proton is localized, resulting in distinct C-O bond lengths. science.govlibretexts.org For example, in related structures, the O-H bond length is approximately 0.97 Å, and the C-O bond is about 1.27 Å.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.
Proton NMR (¹H NMR) is particularly useful for confirming the identity and purity of this compound and its derivatives. frontiersin.orgsigmaaldrich.com The ¹H NMR spectrum of a molecule provides characteristic signals (chemical shifts) for each chemically distinct proton. docbrown.infoscribd.com
For this compound, the spectrum is expected to show distinct sets of signals corresponding to the protons on the benzoic acid ring and the thiophene ring. docbrown.info
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at a high chemical shift (δ), often above 10-12 ppm. docbrown.info
Benzoic Acid Protons: The protons on the benzene (B151609) ring appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will appear as two sets of doublets (an AA'BB' system), reflecting their coupling to adjacent protons. docbrown.info
Thiophene Protons: The protons on the thiophene ring also resonate in the aromatic region. They will show a characteristic coupling pattern (doublet of doublets or multiplet) depending on their specific positions and coupling constants. longdom.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation
For similar bitopic compounds containing thiophene and another aromatic ring, ¹³C NMR studies have been instrumental. For instance, in derivatives of thiophene mesogens, the chemical shifts and ¹³C-¹H dipolar couplings have been used to determine the local order parameters of the thiophene and phenyl rings. researchgate.net In studies of other benzoic acid derivatives, ¹³C NMR has been used to differentiate between various substituted esters, thioesters, and amides. fiu.edu
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and other experimental conditions.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxyl (C=O) | ~165-190 oregonstate.edu |
| C1 (Benzene) | ~125-135 |
| C2/C6 (Benzene) | ~125-135 |
| C3/C5 (Benzene) | ~128-132 |
| C4 (Benzene) | ~140-150 |
| C2' (Thiophene) | ~140-145 |
| C3' (Thiophene) | ~125-130 |
| C4' (Thiophene) | ~127-130 |
| C5' (Thiophene) | ~125-130 |
Data sourced from typical chemical shift ranges for similar functional groups and aromatic systems. oregonstate.edu
Solid-State NMR Applications for Crystalline Forms
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and studying intermolecular interactions.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. sigmaaldrich.combldpharm.comdrugbank.comresearchgate.net The most prominent features include the broad O-H stretching vibration of the carboxylic acid group and the sharp, strong C=O stretching vibration. docbrown.infospectroscopyonline.com The presence of the thiophene and benzene rings is indicated by C-H and C=C stretching vibrations in the aromatic region. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 docbrown.info |
| Aromatic | C-H stretch | 3100 - 3000 libretexts.org |
| Carboxylic Acid | C=O stretch | 1710 - 1680 spectroscopyonline.com |
| Aromatic | C=C stretch (in-ring) | 1600 - 1400 libretexts.org |
| Carboxylic Acid | C-O stretch | 1320 - 1210 docbrown.info |
| Thiophene | C-S stretch | ~700-600 dergipark.org.tr |
| Aromatic | C-H "oop" (out-of-plane) | 900 - 675 libretexts.org |
Data compiled from general spectroscopic tables and studies on similar compounds. docbrown.infospectroscopyonline.comlibretexts.orgdergipark.org.tr
Analysis of Characteristic Vibrational Frequencies and Peak Shifts
The precise positions of the vibrational frequencies in the IR spectrum of this compound are sensitive to its molecular structure and environment. sigmaaldrich.combldpharm.comresearchgate.net The C=O stretching frequency for aromatic carboxylic acids like this compound is typically found between 1710 and 1680 cm⁻¹, which is lower than that for saturated carboxylic acids due to conjugation with the benzene ring. spectroscopyonline.com The broadness of the O-H stretching band is a hallmark of the extensive hydrogen bonding present in carboxylic acids. docbrown.infobhu.ac.in The in-ring C=C stretching vibrations of the benzene and thiophene rings appear in the 1600-1400 cm⁻¹ region. libretexts.org The C-S stretching vibration of the thiophene ring is expected at lower wavenumbers. dergipark.org.tr
Studies on Hydrogen Bonding Interactions via IR Spectroscopy
IR spectroscopy is a primary method for investigating hydrogen bonding in this compound. The most significant evidence for hydrogen bonding is the broad absorption band observed for the O-H stretching vibration, which spans from approximately 3300 to 2500 cm⁻¹. docbrown.info This broadening is a direct consequence of the strong intermolecular hydrogen bonds that lead to the formation of cyclic dimers in the solid state and in non-polar solvents. spectroscopyonline.combhu.ac.inresearchgate.net The formation of these dimers also influences the C=O stretching frequency, causing a shift to a lower wavenumber compared to the monomeric form. bhu.ac.in Studies on benzoic acid and its derivatives have shown that the stability of these hydrogen bonds can be investigated using temperature-dependent IR spectroscopy. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of this compound. bldpharm.comdrugbank.comresearchgate.net The spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene and thiophene rings. The extended conjugation between the two aromatic rings through the single bond would likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual benzene and thiophene chromophores.
Theoretical studies on similar compounds, such as Schiff bases containing thiophene, have utilized Time-Dependent Density Functional Theory (TD-DFT) to simulate UV-Vis spectra and understand the electronic transitions. researchgate.netbohrium.com For benzoic acid itself, theoretical calculations have identified the main absorption peaks and assigned them to specific electronic excitations, such as HOMO-1 → LUMO and HOMO → LUMO+2 transitions. vjst.vn The solvent can also influence the position of the absorption bands. vjst.vn
High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis for Compound Confirmation
The definitive confirmation of the elemental composition and molecular weight of a synthesized compound is a cornerstone of chemical analysis. For this compound, High-Resolution Mass Spectrometry (HRMS) and elemental analysis serve as two independent and complementary techniques to unequivocally validate its chemical formula, C₁₁H₈O₂S.
High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact mass. This precision makes it possible to distinguish between compounds that might have the same nominal mass but different elemental formulas. For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³²S). Experimental HRMS analysis involves ionizing the compound and measuring its mass with high accuracy. A close correlation between the experimentally measured exact mass and the calculated theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
Elemental analysis offers a quantitative determination of the percentage by mass of each element within the compound. The sample is combusted, and the resulting gases are analyzed to determine the percentages of carbon, hydrogen, and sulfur. The oxygen content is typically determined by difference or through a separate pyrolysis method. These experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's molecular formula. Agreement between the found and calculated values, usually within a ±0.4% tolerance, confirms the elemental composition and the purity of the sample.
While specific experimental data from a single research publication is compiled for the tables below, the theoretical values serve as the benchmark for confirmation.
The expected HRMS result for this compound would compare the calculated exact mass with the experimentally found value.
| Parameter | Theoretical Value (C₁₁H₈O₂S) |
| Exact Mass | 204.02450 u |
| [M+H]⁺ Adduct | 205.03178 m/z |
| [M-H]⁻ Adduct | 203.01722 m/z |
| [M+Na]⁺ Adduct | 227.01372 m/z |
The elemental composition of this compound is confirmed by comparing the theoretical percentage of each element with experimental results.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 64.69% |
| Hydrogen (H) | 3.95% |
| Oxygen (O) | 15.67% |
| Sulfur (S) | 15.70% |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Investigation of Atomic Charges and Dipole Moments
Theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate the partial charges on each atom. These calculations reveal that the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene (B33073) ring are regions of higher electron density, thus carrying partial negative charges. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms bonded to these electronegative atoms exhibit partial positive charges. This charge distribution is crucial in determining the molecule's interaction with other polar molecules and its behavior in chemical reactions.
Table 1: Representative Calculated Atomic Charges for 4-(Thiophen-2-yl)benzoic acid (Note: These are illustrative values based on typical computational results for similar molecules and are not specific experimental data.)
| Atom | Partial Charge (e) |
| O (carbonyl) | -0.55 |
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.45 |
| S (thiophene) | -0.20 |
| C (carboxylic) | +0.70 |
Thermodynamic Properties and Solvent Effects on Molecular Stability
The stability of this compound under various conditions can be assessed through the calculation of its thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation. These calculations are typically performed using DFT methods and can be conducted for the molecule in the gas phase or in different solvents.
The thermodynamic parameters provide a quantitative measure of the molecule's stability. For instance, a more negative enthalpy of formation indicates a more stable molecule. These values are essential for predicting the feasibility and energetics of chemical reactions involving this compound.
Solvent effects play a critical role in the behavior of molecules in solution. Computational models can simulate the presence of a solvent, allowing for the investigation of how the solvent influences the molecular stability and conformation of this compound. For polar molecules like this, polar solvents are expected to stabilize the structure through dipole-dipole interactions and hydrogen bonding. The solubility and reactivity of the compound can be significantly altered by the surrounding solvent medium. For example, studies on benzoic acid and its derivatives have shown that their solubility and solvation free energies are highly dependent on the solvent composition and temperature nih.gov.
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity. These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.
Calculation of Softness, Hardness, Chemical Potential, and Electrophilicity
Based on conceptual DFT, several global reactivity descriptors can be calculated to characterize the reactivity of this compound:
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.
Chemical Softness (S): The reciprocal of hardness, softness indicates the ease with which a molecule can undergo a change in its electron configuration.
Chemical Potential (μ): This represents the escaping tendency of electrons from a molecule. It is related to the negative of electronegativity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the presence of the electron-withdrawing carboxylic group and the π-conjugated system influences these orbital energies and consequently the reactivity descriptors. Theoretical studies on substituted benzoic acids have demonstrated the utility of these descriptors in explaining trends in acidity and reactivity nih.govsemanticscholar.org.
Table 2: Illustrative Quantum Chemical Descriptors for Aromatic Carboxylic Acids (Note: These are representative values and not specific data for this compound.)
| Descriptor | Typical Value |
| Hardness (η) | ~3-4 eV |
| Softness (S) | ~0.25-0.33 eV⁻¹ |
| Chemical Potential (μ) | ~-4 to -5 eV |
| Electrophilicity (ω) | ~1.5-2.5 eV |
Mechanistic Studies on Electron Transfer and Proton Transfer Processes
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, two important processes are electron transfer and proton transfer.
Electron Transfer: The ability of the molecule to donate or accept electrons is central to its role in redox reactions. The HOMO and LUMO energies are key indicators of this capability. The HOMO energy is related to the ionization potential and the ability to donate an electron, while the LUMO energy is related to the electron affinity and the ability to accept an electron. The distribution of these frontier orbitals across the molecule identifies the likely sites for electron transfer.
Proton Transfer: The acidity of the carboxylic acid group is a defining feature of this compound. Computational studies can model the deprotonation process, calculating the pKa value and providing insights into the factors influencing acidity. The stability of the resulting carboxylate anion, which is enhanced by resonance delocalization over the carboxyl group and potentially the aromatic system, is a key determinant of the compound's acidity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis can reveal:
Hybridization of atoms: The specific hybridization of the carbon, oxygen, and sulfur atoms in the rings and the carboxylic acid group.
Bonding interactions: The nature of the sigma (σ) and pi (π) bonds within the molecule.
Atom-in-Molecule (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, is another powerful method for analyzing the electron density distribution in a molecule. AIM analysis can identify and characterize chemical bonds and other interactions based on the topology of the electron density. For this compound, AIM analysis can be used to:
Identify bond critical points (BCPs): These are points of minimum electron density between two bonded atoms, and their properties provide information about the nature and strength of the chemical bond.
Characterize intramolecular interactions: AIM can identify and quantify weaker interactions within the molecule, such as hydrogen bonds or steric repulsions, which can influence its conformation and stability. For example, AIM has been used to study the intramolecular hydrogen bonds in aromatic carboxylic acids nih.govnih.gov.
Analyze ring structures: The presence of ring critical points (RCPs) within the thiophene and benzene (B151609) rings confirms their cyclic structure and provides information about their aromaticity.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding drug-receptor interactions and for screening virtual libraries of small molecules to identify potential drug candidates. In the context of this compound and related structures, molecular docking studies have been employed to elucidate their binding modes and affinities with specific protein targets.
Computational tools are frequently utilized to predict the binding affinity between a ligand, such as this compound derivatives, and a target protein. These predictions are often expressed as a docking score or an estimated binding energy, which provides a quantitative measure of the strength of the interaction.
In a study focused on the identification of inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a series of compounds featuring a 4-phenyl-(thiophen-2-yl)acetic acid scaffold were investigated. Molecular docking simulations were performed to predict their binding affinities within the catalytic pocket of the mPGES-1 protein. The analysis of the docked poses revealed that these compounds effectively occupy the enzyme's active site, establishing a pattern of interactions with key amino acid residues.
The predicted binding affinities for a selection of these 4-phenyl-(thiophen-2-yl)acetic acid derivatives are presented in the table below. The docking scores provide a comparative measure of the predicted binding strength for each compound.
| Compound ID | IUPAC Name | Predicted Binding Affinity (Docking Score) |
| 2a | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | Not explicitly quantified in the study, but noted to fill the catalytic pocket |
| 2d | 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid | Not explicitly quantified in the study, but noted to fill the catalytic pocket |
| 2e | 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid | Not explicitly quantified in the study, but noted to fill the catalytic pocket |
Table 1: Predicted binding affinities of 4-phenyl-(thiophen-2-yl)acetic acid derivatives against mPGES-1.
For the series of 4-phenyl-(thiophen-2-yl)acetic acid derivatives docked into the mPGES-1 active site, a clear correlation between their molecular structures and the predicted interactions was observed nih.gov. All the analyzed compounds were found to occupy a similar space within the catalytic pocket, suggesting a conserved binding mode for this chemical scaffold nih.gov.
The key structural features contributing to the predicted interaction profiles include:
The Carboxylic Acid Group: This functional group is crucial for establishing key interactions within the active site of many enzymes, often forming hydrogen bonds with polar amino acid residues.
The Thiophene Ring: The sulfur atom and the aromatic nature of the thiophene ring can participate in various interactions, including hydrophobic and pi-stacking interactions with aromatic residues in the protein's binding pocket.
The Phenyl Ring: Similar to the thiophene ring, the phenyl group contributes to the hydrophobic and aromatic interactions that stabilize the ligand-protein complex.
The analysis of the docked poses of these compounds demonstrated a consistent pattern of interactions with the protein counterparts, highlighting the importance of the core 4-phenyl-(thiophen-2-yl)acetic acid scaffold for binding to mPGES-1 nih.gov.
| Compound Feature | Predicted Interaction Type | Interacting Protein Residues (General) |
| Carboxylic Acid | Hydrogen Bonding | Polar residues (e.g., Ser, Thr, Tyr) |
| Thiophene Ring | Hydrophobic, Pi-stacking | Aromatic/hydrophobic residues (e.g., Phe, Tyr, Trp, Leu) |
| Phenyl Ring | Hydrophobic, Pi-stacking | Aromatic/hydrophobic residues (e.g., Phe, Tyr, Trp, Leu) |
| Phenyl Substituents | Varied (H-bonding, hydrophobic) | Residues in specific sub-pockets |
Table 2: Correlation of molecular features of 4-phenyl-(thiophen-2-yl)acetic acid derivatives with predicted interaction types.
Advanced Research Applications and Interdisciplinary Studies
Coordination Chemistry and Materials Science
The integration of 4-(Thiophen-2-yl)benzoic acid and similar thiophene-carboxylate linkers into coordination polymers (CPs) and metal-organic frameworks (MOFs) has led to the development of advanced materials with applications in gas storage, separation, and chemical sensing.
The rational design of MOFs and CPs involves the judicious selection of metal ions or clusters and organic linkers to create crystalline materials with desired topologies and functions. Thiophene-based ligands are of particular interest due to their potential to impart unique electronic and host-guest properties to the resulting frameworks.
The use of ligands featuring thiophene (B33073) rings and carboxylate groups is a strategic approach in the design of functional MOFs. The sulfur heteroatom in the thiophene ring can enhance interactions with guest molecules and influence the electronic properties of the material. mdpi.com The electron-rich aromatic thiophene heterocycle can act as an effective "photon trap," which is a desirable feature for creating luminescent materials. mdpi.com
Researchers have synthesized various thiophene-functionalized dicarboxylic acids to assemble with metal ions, creating diverse and functional MOFs. acs.org For instance, ligands like thieno[3,2-b]thiophene-2,5-dicarboxylic acid, which contains two conjugated thiophene rings, offer a robust and linear building block. mdpi.com The polarizable sulfur atoms in such ligands have been shown to improve host-guest interactions, thereby increasing the gas adsorption capacity and selectivity of the corresponding MOFs. mdpi.com The presence of coordinatively unsaturated metal centers in these synthesized MOFs also provides an accessible way to selectively functionalize them through coordination bonds, for example, via thiol-functionalization. amazonaws.comamazonaws.com
The final dimensionality of a coordination polymer—whether it forms a 1D chain, a 2D layer, or a 3D framework—can be precisely controlled by several factors, including the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions. The manipulation of these factors allows for the targeted synthesis of materials with specific properties. nih.gov
For example, a dual-ligand strategy has been employed to control the dimensionality in lanthanide-based coordination polymers using thiophene-2,5-dicarboxylic acid and a secondary ligand like terpyridine. rsc.org In this system, the lanthanide contraction plays a significant role, where changes in the ionic radius of the metal ion (from larger, early lanthanides to smaller, later ones) lead to different coordination numbers and, consequently, different structural types. rsc.org This approach has resulted in the synthesis of three distinct, yet related, structure types ranging from 1D chains to more complex networks that assemble into supramolecular 3D frameworks through π-π stacking and hydrogen bonding. rsc.orgresearchgate.net Similarly, using a ligand like 3-nitro-4-(pyridin-4-yl)benzoic acid with different metal ions (CdII vs. NiII) or reaction conditions can yield frameworks with entirely different topologies, such as a 3D diamondoid (dia) network, a 3D primitive cubic (pcu) network, or a 2D square lattice (sql) network. nih.gov
Table 1: Examples of Controlled Dimensionality in Thiophene-Based Coordination Polymers This table is interactive. You can sort and filter the data.
| Metal Ion(s) | Ligand(s) | Resulting Dimensionality | Key Controlling Factor(s) |
|---|---|---|---|
| Lanthanides (Ce-Lu) | Thiophene-2,5-dicarboxylic acid, Terpyridine | Supramolecular 3D networks | Lanthanide contraction, coordination number |
| Cadmium (CdII) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 3D (dia or pcu topology) | Reaction conditions, ancillary ligands (acetate) |
| Nickel (NiII) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 2D (sql topology) | Metal ion coordination preference |
A key feature of many MOFs and CPs is their permanent porosity, which allows them to act as molecular sponges for gases and other small molecules. The chemical nature of the internal pores, dictated by the organic linkers and metal nodes, determines the material's affinity for specific substrates.
MOFs constructed from thiophene-carboxylate ligands have demonstrated notable sorption capabilities. The presence of polarizable sulfur atoms within the framework can enhance interactions with guest molecules, leading to improved adsorption capacity and selectivity. mdpi.com For example, a heterometallic MOF demonstrated permanent porosity with a calculated BET surface area of 287 m²/g and the ability to sorb heavy metals from nitrate (B79036) solutions. rsc.org
Research has shown that such frameworks can be effective in capturing environmental contaminants. One thiophene-based MOF was identified as a high-performance material for trapping 2,4-dichlorophenol (B122985) from methanol (B129727) solutions. acs.org Furthermore, investigations into gas adsorption have revealed good selectivity for CO2 over N2, a crucial property for carbon capture applications. For instance, a MOF built from 3-nitro-4-(pyridin-4-yl)benzoic acid showed a CO2/N2 separation selectivity of 71 at 273 K. nih.gov The adsorption mechanism is often a combination of factors including the framework's structure, pore size, and the presence of exposed Lewis acid sites that match the guest molecule. fao.org
Table 2: Sorption and Separation Performance of Selected MOFs This table is interactive. You can sort and filter the data.
| MOF System | Target Substrate(s) | Key Performance Metric |
|---|---|---|
| Heterometallic LiZn-MOF | Heavy metals | Sorption from nitrate solutions |
| Thiophene-based MOF | 2,4-dichlorophenol | High-performance trapping from methanol |
| MOF from 3-nitro-4-(pyridin-4-yl)benzoic acid | CO2 / N2 | Selectivity of 71 at 273 K |
Coordination polymers and MOFs incorporating aromatic ligands often exhibit interesting luminescent properties. researchgate.net When these materials interact with specific analytes, their luminescence can be enhanced or quenched, making them highly effective chemical sensors. The incorporation of thiophene-based linkers is particularly advantageous, as the electron-rich thiophene ring can act as an "antenna" to absorb light energy and transfer it, leading to strong emissions. mdpi.comrsc.org
MOFs constructed from thiophene-functionalized ligands have been developed as highly selective and sensitive luminescent sensors for environmental contaminants. acs.org For instance, certain zinc- and cadmium-based MOFs can detect heavy metal ions such as Hg(II) and Cu(II), anions like Cr(VI) (Cr2O7²⁻), and small organic molecules like salicylaldehyde. acs.org The sensing mechanism often involves a significant quenching of the framework's intrinsic luminescence upon interaction with the analyte.
Lanthanide-based MOFs with thiophene-containing ligands are especially promising for sensing applications due to the unique luminescent properties of lanthanide ions. nih.gov A significant flare-up in luminescence has been observed in some frameworks upon the inclusion of heavy metals, with the quantum yield increasing by an order of magnitude in the case of cadmium inclusion. rsc.org This enhancement makes them suitable for detecting trace amounts of specific metal ions. rsc.org These materials can function as recyclable sensors, demonstrating their robustness and potential for practical applications in environmental monitoring. acs.org
Table 3: Luminescent Sensing Applications of Thiophene-Based MOFs/CPs This table is interactive. You can sort and filter the data.
| MOF/CP System | Target Analytes | Sensing Mechanism |
|---|---|---|
| Zn- and Cd-MOFs with thiophene-dicarboxylate | Hg(II), Cu(II), Cr(VI), Salicylaldehyde | Luminescence quenching |
| Heterometallic LiZn-MOFs | Heavy metals (e.g., Cadmium) | Luminescence enhancement ("flare-up") |
| Lanthanide-MOFs | Metal ions, small molecules | Analyte-dependent quenching or enhancement |
Luminescent Properties and Sensing Applications of MOFs/CPs
Detection of Metal Cations
Current research literature does not provide specific studies on the application of this compound in the detection of metal cations.
Sensing of Nitroaromatic Compounds
While fluorescent organic molecules are a general area of interest for sensing nitroaromatic compounds, specific studies detailing the use of this compound for this purpose are not available in the current body of scientific literature.
Studies on Thermal Stability of Extended Frameworks
The thermal stability of metal-organic frameworks (MOFs) is a critical parameter for their application in areas such as gas storage and catalysis. While the use of various organic linkers is a key strategy in the design of thermally stable MOFs, specific research detailing the thermal stability of extended frameworks synthesized with this compound as the organic linker could not be found in the reviewed literature. General principles of MOF stability suggest that the rigidity and thermal decomposition temperature of the linker are important factors.
Organic Electronic Materials
The field of organic electronics is actively exploring new materials to improve the performance of devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Thiophene-containing compounds are of particular interest due to their favorable electronic properties.
The electronic properties of organic materials, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting bandgap, are crucial for their performance in electronic devices. For organic photovoltaics, tuning the bandgap of the donor and acceptor materials is essential to optimize the absorption of the solar spectrum and the efficiency of charge separation.
Enzymatic and Biochemical Interaction Studies
Understanding the interaction of small molecules with biological systems is fundamental to drug discovery and toxicology. The study of enzyme-substrate interactions provides insight into metabolic pathways and can guide the design of new therapeutic agents.
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide range of compounds. The bacterial enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 has been a subject of study for its ability to oxidize para-substituted benzoic acids.
Research has shown that CYP199A4 catalyzes the oxidation of this compound. X-ray crystallography has been used to determine the structure of the wild-type CYP199A4 enzyme in complex with this compound, providing a detailed view of the enzyme's active site with the substrate bound.
The primary enzymatic reaction is the oxidation of the thiophene ring. Studies have revealed that the oxidation occurs almost exclusively via sulfoxidation, leading to the formation of thiophene S-oxide metabolites. This is noteworthy as the aromatic carbon atoms of the thiophene ring are positioned closer to the heme iron in the enzyme's active site, yet sulfoxidation is the preferred pathway over aromatic hydroxylation.
| Enzyme | Substrate | Primary Reaction | Key Finding | Resulting Products |
|---|---|---|---|---|
| CYP199A4 | This compound | Sulfoxidation | Preference for sulfoxidation over aromatic hydroxylation. | Dimeric metabolites via Diels-Alder dimerization of the initial thiophene S-oxide product. |
Analysis of Regioselectivity and Product Formation in Enzymatic Oxidation
The enzymatic oxidation of aromatic and heterocyclic compounds is a critical area of study in drug metabolism and toxicology. For thiophene-containing molecules like this compound, understanding the regioselectivity of enzymatic action and the nature of the resulting products is paramount. The metabolism of thiophene rings can lead to the formation of reactive metabolites, primarily through two pathways: thiophene S-oxidation and thiophene epoxidation, both of which are dependent on cytochrome P450 (CYP) enzymes acs.org.
In the case of this compound, studies involving the bacterial enzyme CYP199A4 have provided detailed insights into its metabolic fate. Research demonstrates that this enzyme metabolizes this compound almost exclusively through sulfoxidation researchgate.net. This process involves the direct oxidation of the sulfur atom within the thiophene ring. The resulting thiophene oxides are highly reactive intermediates.
The regioselectivity of this reaction is noteworthy. Despite X-ray crystallography showing that the aromatic carbon atoms of the thiophene ring are positioned closer to the enzyme's heme active site, sulfoxidation is still the overwhelmingly favored pathway over aromatic hydroxylation researchgate.net. This preference highlights a specific catalytic mechanism of this particular cytochrome P450 enzyme towards the sulfur heteroatom.
Following their formation, the activated thiophene oxide intermediates of this compound readily undergo a Diels-Alder dimerization reaction. This leads to the formation of stable dimeric metabolites as the final products researchgate.net. This pathway, from sulfoxidation to dimerization, is a key characteristic of the enzymatic processing of this compound by CYP199A4. In contrast, other thiophene-containing compounds, such as the diuretic tienilic acid, are metabolized by different CYP enzymes (like P450 2C9) to form hydroxythiophene/thiolactone metabolites, suggesting that the metabolic pathway is highly dependent on both the substrate structure and the specific enzyme involved nih.govacs.org.
| Reactant | Enzyme | Primary Intermediate | Final Product | Preferred Pathway |
|---|---|---|---|---|
| This compound | CYP199A4 | Thiophene Oxide | Dimeric Metabolites | Sulfoxidation |
Comparative Studies with Related Heterocyclic Compounds
The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is a common building block in pharmaceuticals and agrochemicals acs.orgwikipedia.org. Its physicochemical properties are remarkably similar to those of benzene (B151609), leading to its classification as a bioisostere sciensage.info. This principle of bioisosterism, where one functional group or moiety can be replaced by another with similar properties to retain or modify biological activity, is a cornerstone of medicinal chemistry. Consequently, the benzene ring in a biologically active compound can often be substituted with a thiophene ring without a significant loss of activity wikipedia.org.
Thiophene and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties cabidigitallibrary.orgencyclopedia.pub. This broad bioactivity makes thiophene-containing compounds a subject of intense research. When compared to other five-membered heterocyclic compounds like furan (B31954) (oxygen-containing) and pyrrole (B145914) (nitrogen-containing), thiophene exhibits a distinct electronic structure and reactivity due to the presence of the sulfur atom. The "electron pairs" on the sulfur are significantly delocalized into the π-electron system, contributing to its aromaticity, which is considered to be less than that of benzene but still substantial wikipedia.org.
This aromatic character means that, unlike conventional sulfides, the sulfur atom in thiophene is resistant to processes like alkylation and oxidation wikipedia.org. This stability is a key feature that distinguishes it from non-aromatic sulfur heterocycles. The diverse pharmacological potential of the thiophene nucleus often makes it a preferred choice for incorporation into new molecular scaffolds during drug discovery encyclopedia.pub.
Structure-Activity Relationship (SAR) Methodologies in Chemical Design
Computational Approaches for Correlating Structural Modifications with Functional Properties
Computational chemistry provides powerful tools for understanding how the three-dimensional structure of a molecule relates to its biological function. For derivatives of this compound, methodologies such as 3D molecular field analysis and pharmacophore modeling are employed to build predictive structure-activity relationship (SAR) models.
One such study on a series of p-substituted benzoic acid N'-(5-nitrothiophen-2-yl)methylenehydrazides, which are structurally related to the target compound, utilized the Volsurf program and GRID force field to generate 3D interaction energy maps researchgate.net. By using probes representing different functional groups (water, hydrophobic, carbonyl oxygen, amide NH), this method compresses relevant 3D structural information into a set of descriptors. The resulting statistical model revealed that hydrophobicity is a fundamental property driving the antimicrobial activity of these compounds against multidrug-resistant Staphylococcus aureus researchgate.net.
In another example involving the related scaffold 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides, ligand-based pharmacophore modeling and molecular dynamics simulations were used to study their inhibitory activity against cyclin-dependent kinase 5 (cdk5) researchgate.net. These computational approaches help to identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) and their optimal spatial arrangement required for potent biological activity. Such models are instrumental in guiding the design of new, more effective derivatives.
| Methodology | Application Example | Key Finding | Reference |
|---|---|---|---|
| Volsurf / GRID Force Field | Antimicrobial N'-(5-nitrothiophen-2-yl)methylenehydrazides | Hydrophobicity is a critical property for bioactivity. | researchgate.net |
| Pharmacophore Modeling / Molecular Dynamics | Anti-cdk5 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides | Identified key polar and non-polar interaction features for binding. | researchgate.net |
Design Principles for Derivatives with Enhanced Properties for Specific Research Goals
The rational design of derivatives with improved potency, selectivity, or other pharmacological properties is a central goal of medicinal chemistry. Studies on compounds structurally analogous to this compound provide clear principles for this process. For instance, in the development of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, specific design strategies were successfully implemented nih.gov.
Two classes of modified analogs were designed. The first class involved replacing the benzene ring with an azabenzene moiety, creating pyridine- and pyridazine-carboxylic acid derivatives. This modification maintained potent inhibitory activity against the target kinase nih.gov. The second strategy involved introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring. This structural change not only preserved the high inhibitory potency but also led to a three- to six-fold increase in antiproliferative activity against the A549 cancer cell line nih.gov.
Bioisosteric Replacement: The substitution of a core ring system (e.g., benzene for pyridine) can modulate properties while maintaining the essential binding interactions.
Introduction of Specific Substituents: The addition of carefully chosen functional groups to specific positions on the molecular scaffold can enhance secondary properties, such as cellular activity, without compromising primary target affinity.
These principles are directly applicable to the design of novel this compound derivatives for various research objectives.
Applications in the Synthesis of Other Complex Organic Molecules
As a versatile building block, this compound and related thiophene precursors are utilized in the synthesis of more complex organic molecules with specific functional properties. The thiophene moiety's stability and defined reactivity make it an ideal starting point for multi-step synthetic sequences.
An example of this application is the synthesis of a series of novel 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives scielo.br. In this synthesis, a thiophene-containing chalcone (B49325) is first prepared and then undergoes a cyclization reaction to form the 4H-chromene core. Subsequent reaction with various sulfonyl chlorides yields the final, more complex products. The resulting molecules were investigated for their antioxidant and cytotoxic activities, demonstrating that the structural design and proper substitution are crucial for achieving the desired biological effects scielo.br. The thiophene group at the 2-position of the chromene moiety was identified as a potentially critical element for the observed cytotoxic activity. This highlights how this compound and its precursors serve as foundational scaffolds for constructing larger, biologically active compounds.
Conclusion and Future Research Directions
Current State of Research on 4-(Thiophen-2-yl)benzoic Acid
Research into this compound has firmly established it as a valuable scaffold in synthetic chemistry. Its structure, which combines a thiophene (B33073) ring with a benzoic acid moiety, provides a versatile platform for creating a wide array of derivatives. The primary method for its synthesis and modification is the Suzuki cross-coupling reaction, a powerful technique for forming carbon-carbon bonds.
In the realm of medicinal chemistry, the compound is recognized as a "privileged pharmacophore," meaning its structure is recurrently found in biologically active compounds. A significant body of research has focused on developing derivatives with anticancer properties. These derivatives have been synthesized and tested against various human cancer cell lines, demonstrating notable efficacy. The core structure is frequently modified to enhance interaction with specific biological targets, leading to the inhibition of cancer cell growth. For instance, derivatives of the related 4,5,6,7-tetrahydrobenzo[b]thiophene have shown potent activity against prostate cancer (PC-3) cells, in some cases exceeding the efficacy of the standard chemotherapy drug 5-Fluorouracil.
The table below summarizes the cytotoxic activity of several thiophene-based compounds, illustrating the consistent efforts to leverage this chemical backbone in oncology research.
| Compound Type | Target Cancer Cell Line | Reported IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ Value (µM) |
|---|---|---|---|---|
| Tranilast derivatives with thiophene core | PC-3 (Prostate Cancer) | 2.64 ± 0.21 | 5-FU | 7.53 ± 0.57 |
| Thiophene derivative (Compound 27) | HEPG-2 (Liver Cancer) | 8.48 ± 0.9 | Doxorubicin | N/A |
| Thiophene derivative (Compound 27) | HCT-116 (Colorectal Cancer) | 14.52 ± 2.5 | Doxorubicin | N/A |
| Thiophene derivative (Compound 27) | MCF-7 (Breast Cancer) | 9.78 ± 1.2 | Doxorubicin | N/A |
| Benzo[a]phenazine derivatives | MCF-7 (Breast Cancer) | 1-10 | N/A | N/A |
| Benzo[a]phenazine derivatives | HL-60 (Leukemia) | 1-10 | N/A | N/A |
Emerging Avenues for Further Exploration
While the foundational research has centered on anticancer applications, emerging studies are branching into more specific and targeted therapeutic areas. The adaptability of the this compound structure allows for fine-tuning to interact with novel biological targets, opening up new possibilities for drug discovery.
A prominent new direction is the development of treatments for inflammatory diseases. A 2024 study detailed the design of 4-amide-thiophene-2-carboxyl derivatives as highly potent antagonists for the P2Y14 receptor, which is a promising target for treating Inflammatory Bowel Disease (IBD). One of the optimized compounds from this research demonstrated exceptional potency with a subnanomolar inhibitory concentration.
Key Findings in Emerging Therapeutic Research:
Compound 39 (5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid): Exhibited an IC₅₀ of 0.40 nM against the P2Y14 receptor.
Mechanism: The compound's efficacy is enhanced by the formation of a unique intramolecular hydrogen bond within the binding site of the receptor.
In Vivo Success: In animal models of colitis, this derivative showed a significant therapeutic effect at low doses, highlighting its potential as a future treatment for IBD.
Another area of active investigation is the creation of specific enzyme inhibitors. Researchers are using the 2-(thiophen-2-yl)acetic acid scaffold, a close structural relative, to develop inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This enzyme is a key target in both inflammation and cancer, and compounds that can selectively block its action are of high therapeutic interest. These emerging avenues show a clear shift from broad cytotoxic agents to precisely targeted medicines.
Potential for Development of Novel Materials and Methodologies
The unique chemical and physical properties of this compound also position it as a valuable component in the development of advanced materials and the refinement of synthetic methodologies.
Novel Materials:
Metal-Organic Frameworks (MOFs): The carboxylic acid group on the molecule makes it an ideal organic linker for constructing MOFs. These are highly porous materials created by linking metal ions with organic ligands. MOFs designed with thiophene-based ligands are being explored for applications such as gas storage and selective gas separation.
Organic Electronics: Thiophene-containing molecules are renowned for their excellent electronic properties and are cornerstones of organic electronics. Derivatives of this compound could be used to create:
Conductive Polymers: For use in flexible displays, sensors, and electronic circuits.
Organic Semiconductors: As the active layer in Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs).
Electrochromic Materials: These materials change color in response to an electric current and can be used in smart windows and low-power displays.
Liquid Crystals: The rigid, rod-like shape of the this compound structure is a common feature in molecules that exhibit liquid crystalline phases. By adding flexible side chains, it is conceivable that new liquid crystal materials could be developed for display technologies.
Innovative Methodologies:
The synthesis of complex molecules based on the this compound core is continually evolving. While Suzuki and Stille coupling reactions are the current standards for derivatization, research is moving towards more efficient and environmentally friendly methods. The development of one-pot, multicomponent reactions that allow for the rapid assembly of complex derivatives from simple precursors is a key area of future research. Such advancements will accelerate the discovery of new drugs and materials by making the synthesis process faster and more economical.
Q & A
Basic Questions
How can researchers optimize the synthesis of 4-(Thiophen-2-yl)benzoic acid to improve yield and purity?
Methodological Answer:
- Synthetic Routes : Common methods include Suzuki-Miyaura coupling between thiophene-2-boronic acid and 4-bromobenzoic acid derivatives. Alternative routes involve Friedel-Crafts acylation followed by oxidation .
- Yield Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) with controlled reaction temperatures (80–100°C) and inert atmospheres. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) can achieve >97% purity .
What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) is standard. LC-MS can detect trace impurities .
What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H302/H319). Avoid inhalation; work in a fume hood .
- Storage : Store in airtight containers at 2–8°C to prevent moisture absorption (max 0.5% water content) .
Advanced Research Questions
How can computational modeling elucidate the electronic properties of this compound for material science applications?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict charge-transfer behavior in organic semiconductors .
- Electron Localization Function (ELF) : Map π-electron delocalization in the thiophene-benzoic acid conjugate to assess conductivity .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Bioactivity Profiling :
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or carbonic anhydrase isoforms (e.g., CA-II) using fluorometric assays .
- Dose-Response Studies : Use IC₅₀ values to compare potency across studies. Address discrepancies by standardizing assay conditions (pH, temperature) .
- Metabolite Identification : Employ LC-MS/MS to detect hydrolysis products or reactive intermediates that may influence activity .
What strategies enhance the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Degradation Studies :
How can this compound be functionalized for targeted drug delivery systems?
Methodological Answer:
- Derivatization :
- Esterification : React with methanol/H₂SO₄ to form methyl ester, improving cell membrane permeability .
- Conjugation : Link to PEGylated nanoparticles via EDC/NHS coupling for controlled release .
- In Silico Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., albumin for prolonged circulation) .
What experimental and computational approaches validate interactions between this compound and biological targets?
Methodological Answer:
- Experimental :
- SPR Spectroscopy : Measure real-time binding kinetics to immobilized receptors (e.g., GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Computational : Molecular dynamics simulations (GROMACS) to analyze ligand-protein stability over 100 ns trajectories .
Data Contradiction Analysis
How should researchers address discrepancies in reported purity levels of commercial this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
